molecular formula C9H23N3 B15145752 (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine

Cat. No.: B15145752
M. Wt: 173.30 g/mol
InChI Key: NJSXCYXLIKUBNX-UHFFFAOYSA-N
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Description

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine is a branched polyamine featuring both primary and tertiary amine functionalities. Its structure comprises a methylamine core substituted with two distinct groups:

  • A 2-aminopropyl chain (NH₂–CH₂–CH₂–CH₂–), providing a primary amine group.
  • A 3-(dimethylamino)propyl chain ((CH₃)₂N–CH₂–CH₂–CH₂–), contributing a tertiary amine group.

This dual functionality enables unique reactivity, allowing the compound to act as a crosslinking agent (via the primary amine) and a catalyst (via the tertiary amine). Applications span epoxy curing, polymer synthesis, and specialty chemical formulations .

Properties

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine

InChI

InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3

InChI Key

NJSXCYXLIKUBNX-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CCCN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions for this process usually involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products are typically amides or nitriles, depending on the reaction conditions.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted amines with various alkyl groups.

Scientific Research Applications

(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminopropyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule. For example, in drug development, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.

Comparison with Similar Compounds

3-(Dimethylamino)propylamine (DMAPA)

  • Structure : (CH₃)₂N–CH₂–CH₂–CH₂–NH₂.
  • Molecular Weight : 102.18 g/mol.
  • Boiling Point : 132–140°C .
  • Key Properties :
    • Contains one tertiary and one primary amine group.
    • Soluble in water and polar solvents.
  • Applications :
    • Cold-cured epoxy resin curing agent.
    • Polyurethane catalyst and corrosion inhibitor in aviation fuels .
  • Contrast :
    • Lacks the methylamine backbone and additional substituents of the target compound, limiting its crosslinking capacity.

N,N-Bis(3-aminopropyl)methylamine

  • Structure : CH₃–N(CH₂–CH₂–CH₂–NH₂)₂.
  • Molecular Weight : 145.25 g/mol.
  • Key Properties :
    • Features two primary amines and one tertiary amine.
  • Applications :
    • Chelating agent in metal ion sequestration.
    • Intermediate in dendrimer synthesis .
  • Contrast: The absence of dimethylamino groups reduces catalytic activity compared to the target compound.

Bis[3-(dimethylamino)propyl]amine

  • Structure : (CH₃)₂N–CH₂–CH₂–CH₂–NH–CH₂–CH₂–CH₂–N(CH₃)₂.
  • Molecular Weight : 202.34 g/mol.
  • Key Properties :
    • Contains two tertiary amines and one secondary amine.
  • Applications :
    • Surfactant and catalyst in organic reactions.
  • Contrast :
    • Lacks primary amines, limiting covalent bonding applications in polymer chemistry .

Pentamethyldipropylenetriamine

  • Structure : CH₃–N(CH₂–CH₂–CH₂–N(CH₃)₂)–CH₂–CH₂–CH₂–N(CH₃)₂.
  • Molecular Weight : 201.35 g/mol.
  • Key Properties :
    • Heavily methylated tertiary amines dominate its structure.
  • Applications :
    • Catalyst in urethane foams and specialty coatings.
  • Contrast :
    • Steric hindrance from methyl groups reduces reactivity compared to the target compound’s primary amine .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications
(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine C₁₀H₂₆N₄ 202.34 1° amine, 3° amine ~180–200* Epoxy curing, dual-role catalysts
3-(Dimethylamino)propylamine (DMAPA) C₅H₁₄N₂ 102.18 1° amine, 3° amine 132–140 Polyurethane catalysts, corrosion inhibition
N,N-Bis(3-aminopropyl)methylamine C₇H₁₉N₃ 145.25 Two 1° amines, 3° amine >140* Chelating agents, dendrimers
Bis[3-(dimethylamino)propyl]amine C₁₀H₂₆N₄ 202.34 Two 3° amines, 2° amine >200* Surfactants, organic synthesis
Pentamethyldipropylenetriamine C₁₁H₂₇N₃ 201.35 Three 3° amines >200* Urethane foam catalysts

*Estimated based on structural analogs.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 13C NMR^{13}\text{C NMR} can resolve quaternary carbons near dimethylamino groups (δ 40–50 ppm). 1H NMR^1\text{H NMR} split signals for methylene protons between amines (δ 2.2–3.1 ppm) indicate stereochemical complexity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C9H23N3\text{C}_9\text{H}_{23}\text{N}_3, expected m/z=173.19m/z = 173.19) and detects impurities like oxidation byproducts.
  • Ion Chromatography : Quantifies residual salts (e.g., HCl from synthesis) that may interfere with downstream applications .

How do pH and ionic strength modulate this compound’s role in intermolecular electron transfer processes?

Advanced Research Focus
In enzymatic systems (e.g., methylamine dehydrogenase), tertiary amines facilitate electron transfer via semiquinone intermediates. At pH > 7.5, deprotonation of the dimethylamino group enhances electron donation, as shown by redox titration and stopped-flow kinetics. Ionic strength adjustments (e.g., using KCl) can stabilize hydrophobic interactions between molecules, as demonstrated in pH-dependent semiquinone formation studies .

How can researchers address contradictions in reported catalytic activities of this compound across different solvent systems?

Data Contradiction Analysis
Discrepancies may arise from solvent polarity effects on amine basicity or aggregation. For example:

  • In aqueous buffers, protonation of tertiary amines reduces nucleophilicity.
  • In DMF or THF, enhanced solubility of intermediates may improve catalytic turnover.
    Systematic studies should compare turnover rates (via 19F NMR^{19}\text{F NMR} or UV-Vis assays) while controlling for water content and counterion effects .

What computational approaches are suitable for modeling the electronic properties of this compound, and how can they guide experimental design?

Advanced Research Focus
Density functional theory (DFT) calculations can predict:

  • Charge distribution (e.g., Mulliken charges on nitrogen atoms), guiding substrate binding in catalytic cycles.
  • HOMO-LUMO gaps to assess redox activity (e.g., ΔE ~3–5 eV for tertiary amines).
  • Transition states for proton transfer steps in coupling reactions. Experimental validation via kinetic isotope effects (KIEs) or X-ray crystallography of intermediates is critical .

What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound?

Q. Methodological Optimization

  • Stepwise Alkylation : Use protecting groups (e.g., Boc for primary amines) to control reactivity.
  • Temperature Control : Low temperatures (−10°C) reduce undesired nucleophilic attack on electrophilic intermediates.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks nitrile or imine intermediates to halt reactions at optimal conversion .

How does this compound’s structure influence its efficacy as a ligand in transition-metal catalysis?

Advanced Research Focus
The bifurcated amine motifs may act as bidentate ligands, stabilizing metal centers (e.g., CuI^\text{I}) in oxidation reactions. Comparative studies with monodentate amines (e.g., triethylamine) using X-ray absorption spectroscopy (XAS) can elucidate coordination geometry. Catalytic activity in C–N coupling (e.g., Ullmann reactions) can be benchmarked against known ligands .

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